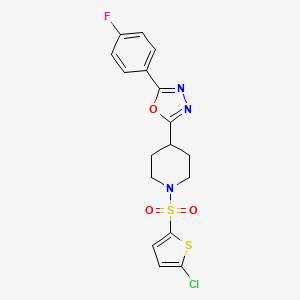
2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H15ClFN3O3S2 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines various functional groups, including a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which may contribute to its diverse biological activities. This article aims to explore the biological activity of this compound based on recent research findings, case studies, and molecular docking analyses.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential for receptor binding. |
| Sulfonyl Group | Enhances solubility and bioavailability; known to participate in various biochemical interactions. |
| Oxadiazole Moiety | Associated with anticancer properties and inhibition of specific enzymes. |
| Chlorothiophene | Provides unique electronic properties that may influence biological interactions. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to the target molecule have shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and SF-295 (CNS cancer).
- Growth Inhibition : Some derivatives exhibited growth inhibition percentages exceeding 95% at concentrations as low as 10−5 M .
Molecular docking studies suggest that the compound may interact with key biological targets involved in cancer progression. Notably:
- EGFR Inhibition : The compound has shown potential in inhibiting epidermal growth factor receptor (EGFR) activity, which is crucial in tumor growth and metastasis.
- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Other Biological Activities
In addition to anticancer effects, the compound's structural components suggest potential activities in other areas:
- Antimicrobial Activity : Similar compounds with thiophene and piperidine structures have demonstrated antimicrobial effects against various pathogens .
- Neuroactivity : Some derivatives have been linked to neuroactive properties, possibly due to their ability to cross the blood-brain barrier .
Study 1: Synthesis and Biological Evaluation
A study synthesized several oxadiazole derivatives including the target compound. The derivatives were evaluated for their biological activity using in vitro assays:
- Results : The synthesized compounds showed varying degrees of cytotoxicity against cancer cell lines. Notably, one derivative demonstrated an IC50 value of 0.24 μM against EGFR .
Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to predict the binding affinity of the compound to various targets:
特性
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S2/c18-14-5-6-15(26-14)27(23,24)22-9-7-12(8-10-22)17-21-20-16(25-17)11-1-3-13(19)4-2-11/h1-6,12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIENRZJFJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














